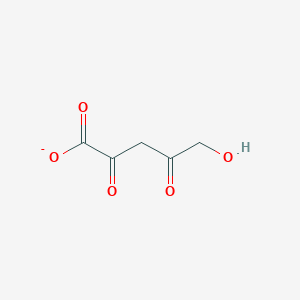

5-Hydroxy-2,4-dioxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5O5- |

|---|---|

Molecular Weight |

145.09 g/mol |

IUPAC Name |

5-hydroxy-2,4-dioxopentanoate |

InChI |

InChI=1S/C5H6O5/c6-2-3(7)1-4(8)5(9)10/h6H,1-2H2,(H,9,10)/p-1 |

InChI Key |

PHPQIPPBBQUFII-UHFFFAOYSA-M |

SMILES |

C(C(=O)CO)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(=O)CO)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Metabolic Pathways and Roles of 5 Hydroxy 2,4 Dioxopentanoate

Centrality in Microbial Metabolism

5-Hydroxy-2,4-dioxopentanoate is a key intermediate in specific, non-phosphorylative metabolic routes found in prokaryotes. These pathways represent alternative strategies for the catabolism of sugars, distinct from the more common phosphorylative pathways like glycolysis or the pentose (B10789219) phosphate (B84403) pathway.

In some bacteria, pentose sugars are broken down through oxidative, non-phosphorylative pathways. nih.gov These routes are analogous to the Entner–Doudoroff pathway for hexose (B10828440) sugars and are notable for their efficiency in yielding valuable bioproducts. nih.gov The classical non-phosphorylative routes for pentose catabolism are the Weimberg and Dahms pathways, which proceed via the intermediate 2-dehydro-3-deoxy-aldopentonate. nih.govuef.fi

Recently, a third, distinct non-phosphorylative pathway has been identified that directly involves this compound. nih.gov This pathway, discovered through gene cluster analysis in Herbaspirillum huttiense, diverges from the classical routes to generate different end products. nih.gov

D-arabinose, a five-carbon aldose sugar, can be catabolized through several non-phosphorylative routes in microbes. In the archaeon Sulfolobus solfataricus, D-arabinose is oxidized to 2-oxoglutarate (α-ketoglutarate) via a series of enzymatic steps involving the intermediate 2,5-dioxopentanoate (B1259413). researchgate.netnih.gov

However, a more recently elucidated pathway demonstrates the conversion of D-arabinose, along with D-xylose and L-arabinose, into pyruvate (B1213749) and glycolate (B3277807), proceeding through a this compound intermediate. researchgate.net This indicates that the metabolic fate of pentose sugars can be channeled towards different central metabolites depending on the specific enzymatic machinery present in the organism.

The following table summarizes a key pathway for D-arabinose conversion involving this compound.

| Step | Substrate | Enzyme | Product | Organism Example |

| 1 | D-Arabinose | D-arabinose dehydrogenase | D-Arabinonolactone | Sulfolobus solfataricus |

| 2 | D-Arabinonolactone | Arabinolactonase | D-Arabinonate | Sulfolobus solfataricus |

| 3 | D-Arabinonate | D-arabinonate dehydratase | 2-Dehydro-3-deoxy-D-arabinonate | Sulfolobus solfataricus |

| 4 | 2-Dehydro-3-deoxy-D-arabinonate | Unknown | This compound | Herbaspirillum huttiense |

| 5 | This compound | This compound glycolylhydrolase | Pyruvate + Glycolate | Herbaspirillum huttiense |

Data compiled from multiple sources. nih.govresearchgate.netnih.govmodelseed.org

The metabolic role of this compound is primarily defined by its position as a branching point intermediate. Classical non-phosphorylative pathways, like the Weimberg pathway, convert the precursor 2-dehydro-3-deoxy-aldopentonate into 2,5-dioxopentanoate, which is then oxidized to the citric acid cycle intermediate α-ketoglutarate. nih.govuef.finih.gov

In contrast, the pathway involving this compound represents an alternative fate for pentose-derived carbons. In this route, 2-dehydro-3-deoxy-aldopentonate is converted to this compound, which is subsequently cleaved into pyruvate and glycolate. nih.govresearchgate.net This bypasses the formation of α-ketoglutarate and instead feeds directly into other central metabolic nodes. Pyruvate can enter the citric acid cycle or be used in gluconeogenesis, while glycolate can be metabolized through the glyoxylate (B1226380) cycle. nih.gov

The role of this compound appears to be confined to specialized metabolic pathways within certain prokaryotes. The discovery of its involvement in the pentose metabolism of Herbaspirillum huttiense highlights a novel catabolic strategy in this bacterium. nih.govresearchgate.net

Furthermore, related dioxo acids are intermediates in other specialized prokaryotic pathways. For instance, the degradation of hydroxyproline (B1673980) in some bacteria proceeds via 2,5-dioxopentanoate. h-its.org Similarly, the orcinol (B57675) degradation pathway in Pseudomonas putida involves acetylpyruvate (B1236944) (2,4-dioxopentanoate), a structurally related compound. ebi.ac.uk These examples suggest that the catabolism of complex organic molecules can converge on these types of dioxo acid intermediates.

Non-Phosphorylative Pentose Metabolism Pathways

D-Arabinose Conversion Pathways

Intermediary Role in Biosynthetic Networks

As an intermediate, this compound is positioned within a network of reactions that connect sugar catabolism to central metabolism.

The primary known precursor for the formation of this compound is 2-dehydro-3-deoxy-aldopentonate. nih.govresearchgate.net This intermediate is a central hub in non-phosphorylative pentose oxidation, derived from various pentose sugars.

| Precursor | Originating Sugar(s) | Pathway |

| 2-Dehydro-3-deoxy-aldopentonate | D-Xylose, L-Arabinose, D-Arabinose | Non-phosphorylative Pentose Catabolism |

| Pyruvate + Glycolate | Central Metabolism | Reversible reaction catalyzed by this compound glycolylhydrolase |

Data compiled from multiple sources. researchgate.netmodelseed.org

The formation of 2-dehydro-3-deoxy-aldopentonate from pentoses like D-xylose or L-arabinose typically involves an initial oxidation by a dehydrogenase, followed by hydrolysis of the resulting lactone, and a subsequent dehydration catalyzed by an aldopentonate dehydratase. uef.finih.gov Additionally, evidence suggests that the formation of this compound can be reversible, with pyruvate and glycolate potentially serving as precursors under certain conditions. modelseed.org

Downstream Metabolic Fates and Products

The metabolic processing of this compound, also known by the synonym (hydroxyacetyl)pyruvate, is not as extensively documented as that of other central metabolites. However, available data from metabolic databases and research literature points to its role as an intermediate in specific bacterial pathways, where it can be further converted into fundamental building blocks of central metabolism.

The primary downstream fate of this compound appears to be its cleavage into smaller, metabolically significant keto and hydroxy acids. Research has indicated that some bacteria can metabolize pentose sugars through a pathway that generates this compound as an intermediate, which is then cleaved to yield pyruvate and glycolate. researchgate.net

This breakdown is represented by the reversible reaction catalyzed by a hydrolase (EC 3.7.1.-):

This compound + H₂O ⇌ Glycolate + Pyruvate kegg.jp

This reaction underscores a direct link to other key keto acids. Pyruvate is a principal keto acid that serves as a crucial junction in several metabolic pathways, while glycolate is a simple α-hydroxy acid. Another potential conversion involves the reversible reaction with NADH, linking it to 2-dehydro-3-deoxy-D-xylonate, a deoxy keto acid. kegg.jp

The degradation of this compound into pyruvate and glycolate represents its primary contribution to broader carbon metabolism. researchgate.net

Pyruvate: As a product of this cleavage, pyruvate can enter central carbon metabolism through various routes. It can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production, or it can be used as a precursor for gluconeogenesis or the synthesis of several amino acids, such as alanine.

Glycolate: The glycolate produced can also be integrated into central metabolism. In many organisms, it is oxidized to glyoxylate, which can then enter the glyoxylate cycle or be converted to other metabolites.

Through these products, this compound serves as a link between specialized pentose degradation pathways and the core metabolic machinery of the cell. researchgate.netliu.se

Formation of Related Keto Acids

Distinction from Structurally Related Dioxopentanoates and Oxo Acids

The specific arrangement of functional groups in this compound distinguishes it both structurally and metabolically from other five-carbon dioxo- and oxo-acids.

Differentiation from 2,4-Dioxopentanoate and its Derivatives

2,4-Dioxopentanoate, also known as acetylpyruvate, shares the same carbon backbone and keto group positions as this compound but lacks the hydroxyl group at the C-5 position. oup.com This single structural difference leads to distinct metabolic roles.

2,4-Dioxopentanoate is primarily known as an intermediate in the bacterial degradation of aromatic compounds like pyridine. intellectualarchive.com It is typically metabolized by hydrolysis, catalyzed by the enzyme acetylpyruvate hydrolase (EC 3.7.1.5), which cleaves the molecule into acetate (B1210297) and pyruvate. ebi.ac.uk In contrast, this compound is cleaved into glycolate and pyruvate, a result of the C-5 hydroxylation. kegg.jp

| Attribute | This compound | 2,4-Dioxopentanoate (Acetylpyruvate) |

|---|---|---|

| Key Structural Difference | Hydroxyl (-OH) group at C-5 | No substituent at C-5 |

| Primary Metabolic Role | Intermediate in some bacterial pentose degradation pathways researchgate.net | Intermediate in bacterial aromatic compound degradation intellectualarchive.com |

| Key Enzyme | Hydrolase (EC 3.7.1.-) kegg.jp | Acetylpyruvate hydrolase (EC 3.7.1.5) h-its.org |

| Metabolic Products | Glycolate and Pyruvate kegg.jp | Acetate and Pyruvate ebi.ac.uk |

Comparison with 2,5-Dioxopentanoate in Arginine and Proline Metabolism

2,5-Dioxopentanoate, also known as α-ketoglutaric semialdehyde, is a structural isomer of this compound. The key differences are the positions of the second keto group (C-5 instead of C-4) and the absence of a hydroxyl group. hmdb.ca

2,5-Dioxopentanoate is a well-established intermediate in the catabolism of the amino acids hydroxyproline, arginine, and proline. h-its.orgwikipedia.orgnih.gov It is formed through the deamination of 1-pyrroline-4-hydroxy-2-carboxylate (B1216104) by the enzyme 1-pyrroline-4-hydroxy-2-carboxylate deaminase (EC 3.5.4.22). wikipedia.orgcreative-enzymes.comgenome.jp Subsequently, 2,5-dioxopentanoate is oxidized by a specific dehydrogenase (EC 1.2.1.26) to form α-ketoglutarate, a key intermediate of the TCA cycle. hmdb.cakegg.jpacs.org This places 2,5-dioxopentanoate firmly within amino acid degradation pathways that feed directly into central energy metabolism. There is no evidence linking this compound to these specific amino acid pathways.

Contrasting with α-Ketoglutaramate (5-Amino-2,5-dioxopentanoate) in Glutamine Metabolism

α-Ketoglutaramate (KGM), systematically named 5-amino-2,5-dioxopentanoate, is another five-carbon oxo-acid that is structurally and metabolically distinct. It features an amino group at the C-5 position (instead of a hydroxyl group) and keto groups at C-2 and C-5 (instead of C-2 and C-4). smolecule.com

KGM is a crucial, yet often overlooked, metabolite in an alternative pathway for glutamine metabolism known as the glutaminase (B10826351) II or glutamine transaminase-ω-amidase (GTωA) pathway. researchgate.netnih.govmdpi.comnih.gov This two-step pathway involves:

Transamination of L-glutamine: A glutamine transaminase (e.g., GTK or GTL) transfers the amino group from glutamine to an α-keto acid, producing KGM. researchgate.netd-nb.info

Hydrolysis of KGM: The enzyme ω-amidase (EC 3.5.1.3) hydrolyzes the C-5 amide group of KGM to yield α-ketoglutarate and ammonia. nih.govnih.govwikipedia.org

This pathway provides an anaplerotic source of α-ketoglutarate for the TCA cycle and is significant in both normal tissues and various cancers. nih.govnih.gov The distinct structure of α-ketoglutaramate, particularly its C-5 amino group, dedicates it to this specific role in nitrogen and amino acid metabolism, a function not shared by this compound.

| Attribute | This compound | 2,5-Dioxopentanoate | α-Ketoglutaramate |

|---|---|---|---|

| Systematic Name | This compound | 2,5-Dioxopentanoate | 5-Amino-2,5-dioxopentanoate |

| Key Functional Groups | C-5 Hydroxyl; C-2, C-4 Keto | C-2, C-5 Keto | C-5 Amino; C-2, C-5 Keto |

| Primary Metabolic Pathway | Pentose Degradation researchgate.net | Arginine/Proline Metabolism h-its.orgwikipedia.org | Glutaminase II (GTωA) Pathway researchgate.netnih.gov |

| Precursor(s) | Glycolate + Pyruvate kegg.jp | 1-Pyrroline-4-hydroxy-2-carboxylate wikipedia.org | L-Glutamine |

| Primary Product(s) | Glycolate + Pyruvate kegg.jp | α-Ketoglutarate acs.org | α-Ketoglutarate + Ammonia nih.gov |

Enzymology and Mechanistic Investigations of 5 Hydroxy 2,4 Dioxopentanoate Interconversions

Enzymes Directly Acting on 5-Hydroxy-2,4-dioxopentanoate

The metabolic fate of this compound is dictated by the action of specific enzymes that catalyze its transformation. These include hydrolases and oxidoreductases, which play key roles in its breakdown and conversion.

Identification and Characterization of Putative Hydrolases

Hydrolases are enzymes that use water to break down chemical bonds. In the context of this compound, a putative hydrolase is thought to be involved in its conversion to pyruvate (B1213749) and glycolate (B3277807). researchgate.net This reaction is a critical step in a non-phosphorylative pentose (B10789219) metabolic pathway found in some bacteria. researchgate.net

In a pathway analogous to the Entner-Doudoroff pathway, pentoses like D-xylose and L-arabinose can be metabolized to pyruvate and glycolaldehyde (B1209225) or α-ketoglutarate. researchgate.net A key intermediate in this process is this compound. researchgate.net Research on Herbaspirillum huttiense has identified a gene cluster containing a putative this compound hydrolase. researchgate.net The biochemical characterization of the enzymes in this cluster revealed that D- and L-2-keto-3-deoxypentonate (KDP) are converted to pyruvate and glycolate via the this compound intermediate. researchgate.net

| Enzyme/Component | Organism | Substrate(s) | Product(s) | Pathway Context |

| Putative this compound hydrolase | Herbaspirillum huttiense | This compound | Pyruvate, Glycolate | Non-phosphorylative pentose metabolism |

Oxidoreductases and Their Roles in Metabolic Transformations

Oxidoreductases catalyze the transfer of electrons from one molecule to another. In the metabolism of this compound, an oxidoreductase is involved in the reversible reaction converting it to 2-dehydro-3-deoxy-D-xylonate. kegg.jp This reaction requires NAD+ as a cofactor. kegg.jp

The KEGG database documents this reaction (R04375) as part of the oxidoreductase reactions acting on the CH-OH group of donors with NAD+ or NADP+ as an acceptor. kegg.jp This transformation highlights the role of redox chemistry in the metabolic processing of this compound.

| Reaction ID | Reactants | Products | Enzyme Class | Cofactor |

| R04375 | 2-Dehydro-3-deoxy-D-xylonate, NAD+ | This compound, NADH | 1.1.1.- | NAD+ |

Enzymes Involved in Pathways where this compound is an Analogous Intermediate

While not directly acting on this compound, several enzymes process structurally similar molecules or are part of pathways where it is a predicted or analogous intermediate. The study of these enzymes provides valuable insights into the potential catalytic mechanisms and evolutionary relationships relevant to this compound metabolism.

2-Keto-3-deoxy-D-arabinonate Dehydratase (KdaD) and its Substrate Specificity

2-Keto-3-deoxy-D-arabinonate dehydratase (KdaD) is an enzyme found in the archaeon Sulfolobus solfataricus that catalyzes a step in the conversion of D-arabinose to 2-oxoglutarate. researchgate.netrcsb.org KdaD dehydrates 2-keto-3-deoxy-D-arabinonate to produce 2,5-dioxopentanoate (B1259413). researchgate.netnih.gov This product is structurally very similar to this compound.

KdaD belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. researchgate.netrcsb.org Structural studies have revealed that the enzyme requires a divalent metal ion, such as magnesium or calcium, for catalysis. researchgate.net The metal ion is coordinated by conserved carboxylate residues in the active site and interacts with the substrate's carboxylate and oxo groups. researchgate.net This interaction is proposed to increase the acidity of the protons alpha to the carbonyl group, facilitating their removal by a glutamate (B1630785) residue, which acts as a catalytic base. researchgate.net While KdaD's primary substrate is 2-keto-3-deoxy-D-arabinonate, its mechanism and active site architecture provide a model for understanding how enzymes might bind and catalyze reactions involving similar diketo acids like this compound. researchgate.net

| Enzyme | Organism | Reaction | Key Features |

| 2-Keto-3-deoxy-D-arabinonate Dehydratase (KdaD) | Sulfolobus solfataricus | 2-keto-3-deoxy-D-arabinonate → 2,5-dioxopentanoate + H₂O | Belongs to the FAH superfamily; requires a divalent metal ion for catalysis. researchgate.netrcsb.org |

Enzymes of the Fumarylacetoacetate Hydrolase (FAH) Superfamily

The fumarylacetoacetate hydrolase (FAH) superfamily is a large and diverse group of enzymes that catalyze a variety of reactions, primarily involving carbon-carbon bond cleavage in β-diketone substrates. nih.govebi.ac.uk The namesake enzyme, fumarylacetoacetate hydrolase, is the final enzyme in the degradation pathway of tyrosine, converting fumarylacetoacetate into fumarate (B1241708) and acetoacetate. ebi.ac.ukmedlineplus.gov

Members of this superfamily, including KdaD and MhpD from E. coli, often catalyze reactions with substrates and products that can exist as enol or keto tautomers. researchgate.net The catalytic mechanism typically involves a divalent metal ion and a catalytic dyad. ebi.ac.uk Given that this compound is a β-diketo acid, it is plausible that enzymes responsible for its hydrolysis belong to the FAH superfamily. nih.gov The human genome contains a member of this superfamily, FAH domain-containing protein 1 (FAHD1), which has been shown to have acylpyruvase activity, hydrolyzing compounds like acetylpyruvate (B1236944) and fumarylpyruvate. nih.gov This further supports the potential for FAH superfamily enzymes to act on substrates like this compound. nih.gov

| Enzyme Superfamily | Key Catalytic Feature | Examples of Reactions Catalyzed | Relevance to this compound |

| Fumarylacetoacetate Hydrolase (FAH) Superfamily | Catalysis of C-C bond cleavage in β-diketones, often metal-dependent. nih.govebi.ac.uk | Hydrolysis of fumarylacetoacetate; dehydration of 2-keto-3-deoxy-D-arabinonate. researchgate.netebi.ac.uk | Enzymes hydrolyzing this compound may belong to this superfamily due to substrate similarity. |

1-Pyrroline-4-hydroxy-2-carboxylate (B1216104) Deaminase and 2,5-Dioxopentanoate Formation

1-Pyrroline-4-hydroxy-2-carboxylate deaminase is a hydrolase that participates in arginine and proline metabolism. wikipedia.orgcreative-enzymes.com This enzyme catalyzes the deamination and ring-opening of 1-pyrroline-4-hydroxy-2-carboxylate to produce 2,5-dioxopentanoate and ammonia. wikipedia.orgzfin.orggenome.jp The product, 2,5-dioxopentanoate, is also known as α-ketoglutaric semialdehyde. wikipedia.org

This reaction is significant because its product, 2,5-dioxopentanoate, is an isomer of this compound. The enzymatic formation of 2,5-dioxopentanoate in established metabolic pathways highlights the biochemical relevance of C5 dioxo-acids. Further metabolism of 2,5-dioxopentanoate can lead to α-ketoglutarate through the action of a dehydrogenase. researchgate.net This metabolic connection underscores the potential for enzymatic interconversion between different isomers of C5 dioxo-acids.

| Enzyme | EC Number | Reaction | Metabolic Pathway |

| 1-Pyrroline-4-hydroxy-2-carboxylate deaminase | 3.5.4.22 | 1-Pyrroline-4-hydroxy-2-carboxylate + H₂O → 2,5-Dioxopentanoate + NH₃ | Arginine and proline metabolism |

Aminotransferases and Decarboxylases Associated with Pentanoate Metabolism

The metabolism of pentanoate derivatives, including this compound, involves a range of enzymes, prominently featuring aminotransferases and decarboxylases that facilitate key transformative steps.

Aminotransferases , or transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, playing a crucial role in both amino acid biosynthesis and degradation. nih.govproteopedia.org In the context of pentanoate metabolism, these enzymes are vital for introducing or removing nitrogenous groups. For instance, beta-alanine-pyruvate transaminase (EC 2.6.1.18) catalyzes the reversible reaction between L-alanine and 3-oxopropanoate (B1240783) to form pyruvate and beta-alanine (B559535), participating in beta-alanine and propanoate metabolism. wikipedia.org While not directly acting on this compound, its activity on a related three-carbon keto-acid highlights the functional capability of this enzyme class within similar metabolic frameworks. Aminotransferases are ubiquitous, with distinct isoenzymes located in the cytoplasm and mitochondria, and universally employ pyridoxal-5'-phosphate (P5'P) as a coenzyme. nih.govproteopedia.org Human ornithine aminotransferase (hOAT), for example, is a key enzyme in converting ornithine to intermediates for proline or glutamate synthesis and has been studied for its catalytic mechanism and structure. rcsb.org

Decarboxylases are enzymes that cleave carbon-carbon bonds, typically releasing carbon dioxide. wikipedia.org They are essential in various metabolic pathways. In pathways related to pentanoate structures, several decarboxylases have been identified. 5-guanidino-2-oxopentanoate (B1236268) decarboxylase (EC 4.1.1.75) from Pseudomonas putida acts on a derivative of pentanoate, converting 5-guanidino-2-oxopentanoate into 4-guanidinobutanal (B1206143) and CO2. wikipedia.org This enzyme requires thiamin diphosphate (B83284) and a divalent cation as cofactors. wikipedia.org In Saccharomyces cerevisiae, pyruvate decarboxylase (PDC) and other 2-oxo-acid decarboxylases are involved in the decarboxylation of various linear 2-oxo acids, including 2-oxo-pentanoate. asm.org Another relevant enzyme is 4-oxalocrotonate decarboxylase (4-OD), which participates in the degradation pathway of naphthalene (B1677914) in Pseudomonas putida G7. nih.govacs.org It catalyzes the conversion of 2-oxo-3-hexenedioate to 2-hydroxy-2,4-pentadienoate. nih.govacs.org Although its direct substrate is a hexene derivative, the product shares structural similarities with intermediates in pentanoate metabolism.

In some proposed metabolic pathways, 2,4-dioxopentanoate, a close analog of this compound, is converted to 3-oxobutyraldehyde by a 2-ketoacid decarboxylase. google.com This indicates the potential role of decarboxylases in shortening the carbon chain of dioxopentanoate derivatives.

Enzyme Kinetics and Catalytic Mechanisms

The efficiency and specificity of the enzymes involved in the interconversions of this compound are defined by their kinetic properties and catalytic mechanisms.

Substrate Recognition and Specificity

Enzyme specificity ensures that the correct metabolic conversions occur. Studies on pyruvate decarboxylase isoenzymes (Pdc1, Pdc5, Pdc6) in Saccharomyces cerevisiae have shown varied activities with different linear 2-oxo acids, including 2-oxo-pentanoate. asm.org This demonstrates that while an enzyme may have a primary substrate, it can often recognize and process structurally similar molecules, albeit with different efficiencies. asm.org

The 4-oxalocrotonate decarboxylase (NahK) from P. putida G7, while specific for 2-oxo-3-hexenedioate, has been studied with various substrate analogs to probe its active site. nih.govacs.org The binding of these analogs has provided insights into how the enzyme recognizes its vinylogous β-keto acid substrate. nih.gov Similarly, the study of human ornithine aminotransferase (hOAT) with the ligand 5-aminovaleric acid helps in understanding the molecular recognition necessary for catalysis. rcsb.org

In a recently discovered non-phosphorylative pentose catabolic pathway, this compound is an intermediate. nih.govresearchgate.net It is formed from 2-dehydro-3-deoxy-aldopentonate, which is then converted to pyruvate and glycolate. nih.gov The enzymes in this pathway exhibit specificity for these pentose-derived intermediates. nih.govresearchgate.net

| pH | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| 6.0 | 14.0 ± 1.0 | 150 ± 10 | (1.1 ± 0.1) x 107 |

| 6.5 | 11.0 ± 1.0 | 230 ± 10 | (2.1 ± 0.2) x 107 |

| 7.0 | 5.0 ± 1.0 | 250 ± 10 | (5.0 ± 1.0) x 107 |

| 7.5 | 3.0 ± 1.0 | 230 ± 10 | (7.7 ± 2.6) x 107 |

| 8.0 | 2.0 ± 1.0 | 180 ± 10 | (9.0 ± 4.5) x 107 |

Data adapted from Biochemistry, 2011, 50 (23), pp 5199–5209. acs.org

Coenzyme and Cofactor Dependencies

Many enzymes involved in pentanoate metabolism rely on non-protein chemical compounds called coenzymes or cofactors for their catalytic activity.

Pyridoxal-5'-phosphate (P5'P) : This derivative of vitamin B6 is a crucial coenzyme for all aminotransferases. nih.govproteopedia.org It acts as an intermediate carrier of the amino group during the transamination reaction. proteopedia.org

Thiamine Pyrophosphate (TPP) : A derivative of vitamin B1, TPP is a common cofactor for decarboxylases that act on α-keto acids, such as pyruvate decarboxylase and 5-guanidino-2-oxopentanoate decarboxylase. wikipedia.orgasm.org

Divalent Metal Ions : Metal ions are essential cofactors for many enzymes. 4-oxalocrotonate decarboxylase (NahK) requires a magnesium ion (Mg²⁺) for its activity. nih.govacs.org Similarly, 5-guanidino-2-oxopentanoate decarboxylase requires a divalent cation. wikipedia.org The archaeal 2-keto-3-deoxy-D-arabinonate dehydratase, which produces the analog 2,5-dioxopentanoate, also coordinates a divalent metal ion (Mg²⁺ or Ca²⁺) in its active site. researchgate.net

Proposed Reaction Mechanisms

Understanding the reaction mechanisms provides a detailed picture of how substrates are converted to products. For 4-oxalocrotonate decarboxylase (NahK), a metal-assisted decarboxylation mechanism has been proposed based on structural and kinetic studies. nih.govacs.org The Mg²⁺ ion in the active site coordinates the substrate, which facilitates the removal of the carboxyl group. nih.gov

For the 2-keto-3-deoxy-D-arabinonate dehydratase from Sulfolobus solfataricus, which belongs to the fumarylacetoacetate hydrolase (FAH) superfamily, a base-catalyzed dehydration mechanism is proposed. researchgate.net The binding of the substrate to the metal ion in the active site is thought to increase the acidity of the alpha-protons, allowing a nearby glutamate residue (Glu114) to abstract a proton and initiate the dehydration. researchgate.net This mechanism may be common to other members of the FAH superfamily that act on similar substrates. researchgate.net

Structural Biology of Enzymes Interacting with this compound and Analogs

The three-dimensional structures of enzymes provide the ultimate blueprint for understanding their function, including substrate binding and catalysis.

X-ray Crystallography Studies of Active Sites and Ligand Binding

X-ray crystallography has been instrumental in elucidating the atomic-level details of enzymes involved in pathways related to this compound.

The crystal structure of 2-keto-3-deoxy-D-arabinonate dehydratase from S. solfataricus has been solved, both in its apo form and complexed with metal ions and substrate analogs like 2-oxobutyrate and the product 2,5-dioxopentanoate. researchgate.net These structures reveal that the enzyme is a tetramer. researchgate.net The active site contains a divalent metal ion octahedrally coordinated by three conserved carboxylate residues, a water molecule, and the carboxylate and oxo groups of the substrate. researchgate.net This detailed view of ligand binding provides a strong basis for its proposed catalytic mechanism. researchgate.net

Similarly, the crystal structures of 4-oxalocrotonate decarboxylase (NahK) in its apo form and bound to five different substrate analogues have been determined. nih.gov These structures show a "lid" domain that is implicated in substrate binding and have allowed for the identification of specific residues involved in the reaction mechanism. nih.gov

The structure of human ornithine aminotransferase (hOAT) soaked with 5-aminovaleric acid (PDB ID: 7TA0) has also been solved, offering insights into ligand recognition within the active site of this class of aminotransferases. rcsb.org

| Enzyme | Organism | PDB ID | Ligand | Resolution (Å) | Reference |

|---|---|---|---|---|---|

| 2-Keto-3-deoxy-D-arabinonate Dehydratase | Sulfolobus solfataricus | 2QID | 2,5-Dioxopentanoate, Ca²⁺ | 2.10 | researchgate.net |

| 4-Oxalocrotonate Decarboxylase (NahK) | Pseudomonas putida G7 | 3NPL | Adipate, Mg²⁺ | 1.60 | nih.gov |

| Human Ornithine Aminotransferase (hOAT) | Homo sapiens | 7TA0 | 5-Aminovaleric acid | N/A | rcsb.org |

These structural studies, combined with kinetic and mechanistic investigations, provide a comprehensive understanding of the enzymatic interconversions involving this compound and related molecules, highlighting the conserved strategies and unique adaptations employed by different enzyme families.

Conformational Changes upon Substrate Binding

The binding of a substrate to an enzyme's active site often induces conformational changes, a concept known as induced fit. nih.govwordpress.com These changes can range from subtle side-chain rearrangements to large-scale domain movements, and they are crucial for positioning catalytic residues correctly and stabilizing the transition state of the reaction. nih.govnih.gov

In the context of enzymes that metabolize this compound, such as 4-oxalocrotonate tautomerase (4-OT), conformational changes play a vital role in catalysis. While large-scale movements upon substrate binding in many enzymes are often small (typically less than 1 Å RMSD), the flexibility of active site residues is a key determinant of catalytic efficiency. nih.govwordpress.com For enzymes in the tautomerase superfamily, the binding of a substrate or substrate analogue can lead to the ordering of flexible loops and the precise positioning of catalytic groups. frontiersin.org

Studies on various members of the tautomerase superfamily reveal that the binding of ligands can drive significant conformational changes. For example, in diaminopimelate (DAP) epimerase, a two-domain enzyme, the binding of the substrate causes an "oyster shell-like" clamping motion that brings the domains together, creating a protected environment for the reaction and precisely positioning the catalytic residues. nih.gov This induced-fit mechanism is essential for catalysis, particularly when the chemical transformation is energetically demanding. nih.gov

The binding energy from non-reacting parts of the substrate is often used to drive these activating conformational changes. nih.gov This is a common strategy in enzyme catalysis, ensuring that the full binding energy is expressed at the transition state, thereby increasing the reaction rate. nih.gov For enzymes acting on this compound, it is plausible that interactions between the enzyme and the hydroxyl and carboxylate groups of the substrate contribute to the stabilization of the catalytically competent conformation.

Table 1: Conformational Changes in Tautomerase Superfamily Enzymes upon Ligand Binding

| Enzyme | Ligand | Observed Conformational Change | Reference |

|---|---|---|---|

| Diaminopimelate (DAP) Epimerase | Substrate | "Oyster shell-like" clamping of C- and N-terminal domains | nih.gov |

| Glutamine 5′-phosphoribosylpyrophosphate amidotransferase (GPATase) | Substrate Analogues (DON and cPRPP) | Closure of the PRTase flexible loop and movement of the glutamine loop to facilitate NH3 transfer. | frontiersin.org |

| Pyridoxal 5'-phosphate (PLP)-dependent enzymes | Substrate | Dihedral angle rotation of the PLP cofactor to coordinate nucleophilic attack and proton transfer. | bmbreports.org |

Structure-Function Relationships and Evolutionary Insights

The tautomerase superfamily, to which 4-OT belongs, is a remarkable example of divergent evolution, where a common structural scaffold has been adapted to catalyze a wide range of chemical reactions. nih.govosti.gov Members of this superfamily are characterized by a β-α-β folding motif and often utilize an N-terminal proline as a key catalytic residue. nih.govnih.gov

Structure-function studies on 4-OT from Pseudomonas putida mt-2 have identified several key residues essential for its tautomerase activity. The N-terminal Pro-1 acts as the general base catalyst, while Arg-11 and Arg-39 are crucial for substrate binding and stabilization of the negatively charged reaction intermediate. Phe-50 contributes to maintaining a hydrophobic active site environment, which is important for lowering the pKa of the catalytic proline.

The evolutionary potential of the tautomerase superfamily is highlighted by the phenomenon of catalytic promiscuity, where an enzyme can catalyze a secondary reaction in addition to its primary physiological one. nih.gov For instance, 4-OT has been shown to exhibit low levels of dehalogenase activity, a reaction catalyzed by another superfamily member, trans-3-chloroacrylic acid dehalogenase (CaaD). nih.gov This suggests that new enzymatic functions can evolve from pre-existing ones through a few strategic mutations in the active site. nih.gov

A global analysis of the tautomerase superfamily, which includes over 11,000 sequences, has provided a broader understanding of its evolutionary landscape. nih.govosti.gov This analysis revealed that the superfamily members are present in all domains of life, though they are most abundant in bacteria. nih.govosti.gov It is hypothesized that contemporary members of the tautomerase superfamily may have evolved from a smaller, ancestral 4-oxalocrotonate tautomerase-like protein through processes of gene duplication and fusion. nih.govosti.gov

Furthermore, structural studies have revealed different oligomeric states within the 4-OT subgroup, including hexamers and trimers. nih.govosti.gov The existence of both symmetric and asymmetric trimers, arising from different arrangements of the monomeric units, points to the structural plasticity within the superfamily. nih.gov This structural diversity may have played a role in the evolution of new functions.

Table 2: Key Residues and Their Functions in 4-Oxalocrotonate Tautomerase

| Residue | Function |

|---|---|

| Pro-1 | General base catalyst |

| Arg-11 | Substrate binding and stabilization of the intermediate |

| Arg-39 | General acid catalyst (assisted by a water molecule) |

| Phe-50 | Maintains a hydrophobic active site environment |

Biosynthetic and Biodegradative Pathways Involving 5 Hydroxy 2,4 Dioxopentanoate

Genesis from Carbohydrate Metabolism Intermediates

The formation of 5-hydroxy-2,4-dioxopentanoate is intricately linked to the non-phosphorylative pathways of pentose (B10789219) sugar catabolism, which represent an alternative to the more classical pentose phosphate (B84403) pathway. In several microorganisms, pentoses such as D-xylose and L-arabinose, derived from the hemicellulose fraction of lignocellulosic biomass, are key precursors. nih.govfrontiersin.org These pathways, notably the Weimberg and Dahms pathways, funnel these five-carbon sugars towards central metabolic intermediates. nih.gov

The initial steps involve the oxidation of the pentose sugar to a pentonolactone by an aldopentose-1-dehydrogenase . This lactone is subsequently hydrolyzed, either spontaneously or by a pentonolactonase , to form the corresponding sugar acid (e.g., D-xylonate from D-xylose). A two-step dehydration process follows. First, an aldopentonate dehydratase converts the sugar acid to a 2-dehydro-3-deoxy-aldopentonate. nih.govuef.fi This intermediate is then acted upon by another dehydratase, which in some organisms leads to the formation of 2,5-dioxopentanoate (B1259413). nih.govwikipedia.org While the direct enzymatic step producing the 5-hydroxy variant from a carbohydrate-derived intermediate is less commonly detailed, its structural similarity to 2,5-dioxopentanoate suggests a close metabolic relationship, potentially involving a hydroxylation step.

Pathways Leading to Key Metabolites

Once formed, this compound can be channeled into central metabolism through its conversion into vital intermediates of the tricarboxylic acid (TCA) cycle and glycolysis.

Conversion to α-Ketoglutarate and Related Tricarboxylic Acid Cycle Intermediates

A significant fate of the closely related compound, 2,5-dioxopentanoate, is its conversion to α-ketoglutarate, a key intermediate of the TCA cycle. This reaction is catalyzed by α-ketoglutarate-semialdehyde dehydrogenase . nih.govuef.fi This enzyme facilitates the entry of carbon from pentose sugars directly into the TCA cycle, providing a crucial link between carbohydrate metabolism and cellular respiration and biosynthesis. The conversion of this compound would likely follow a similar enzymatic logic, potentially involving a dehydrogenase that converts it to an intermediate that can then enter the TCA cycle as α-ketoglutarate. In the archaeon Sulfolobus solfataricus, a 2,5-dioxopentanoate dehydrogenase has been identified, which oxidizes 2,5-dioxopentanoate to 2-oxoglutarate (α-ketoglutarate), highlighting a direct enzymatic link. uu.nl

Formation of Pyruvate (B1213749) and Glycolate (B3277807)

Alternatively, the carbon skeleton of pentose-derived intermediates can be cleaved to form glycolytic end-products. The Dahms pathway, for instance, directs 2-dehydro-3-deoxy-aldopentonate to be split by an aldolase (B8822740) into pyruvate and glycolaldehyde (B1209225) . nih.gov Furthermore, the KEGG database indicates a reversible reaction (R01335) where this compound and water are in equilibrium with pyruvate and glycolate . This suggests a direct enzymatic route for the breakdown of this compound into these two key metabolic building blocks. This pathway provides a bypass of the lower parts of glycolysis, directly feeding into cellular carbon pools.

Degradation Mechanisms in Specific Organisms

The metabolic pathways involving this compound are particularly relevant in the context of microbial metabolism, where metabolic versatility is a key to survival and adaptation.

Role in Microbial Degradation of Specialized Compounds

Microorganisms, particularly soil bacteria like those from the genus Pseudomonas, are renowned for their ability to degrade a wide array of complex organic molecules, including aromatic compounds. researchgate.netnih.govnih.gov The catabolism of these compounds often involves funneling pathways that converge on intermediates of central metabolism. The metabolism of 2,5-dioxopentanoate has been noted in the metabolic modeling of Pseudomonas putida, indicating its role in the breakdown of certain compounds. researchgate.net The degradation pathways of aromatic molecules often lead to ring-cleavage products that are subsequently processed into intermediates like pyruvate, acetyl-CoA, and TCA cycle intermediates. acs.org Given its position as a precursor to α-ketoglutarate and pyruvate, this compound is a plausible intermediate in the degradation of certain specialized organic compounds, serving as a bridge between complex xenobiotics and central metabolic pathways.

Enzyme Systems Catalyzing its Breakdown

The enzymatic machinery responsible for the transformation of this compound and its close relatives is diverse. As mentioned, α-ketoglutarate-semialdehyde dehydrogenase and 2,5-dioxopentanoate dehydrogenase are key enzymes in its conversion to α-ketoglutarate. nih.govuu.nl The reversible conversion to pyruvate and glycolate would be catalyzed by a specific hydrolase or lyase.

Furthermore, various oxidoreductases are implicated in its metabolism. Patents related to the biosynthesis of industrial chemicals have described enzymes such as 2,4-dioxopentanoate-2-reductase and 5-hydroxy-3-oxopentanoate reductase , which act on structurally similar molecules. google.comgoogle.com These enzymes, typically requiring cofactors like NADH or NADPH, catalyze the reduction of keto groups to hydroxyl groups, indicating the potential for various redox transformations of this compound in different metabolic contexts. In Sulfolobus solfataricus, the enzyme that dehydrates 2-keto-3-deoxy-D-arabinonate to 2,5-dioxopentanoate is a member of the fumarylacetoacetate hydrolase (FAH) superfamily, highlighting the recruitment of enzymes from diverse families to carry out these specialized metabolic steps.

Analytical Methodologies for Investigating 5 Hydroxy 2,4 Dioxopentanoate in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating 5-hydroxy-2,4-dioxopentanoate from other components in a sample, which is a prerequisite for accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. A key advantage of HPLC is its ability to be coupled with various detectors, providing flexibility in analysis. plos.orginternationaloliveoil.org

One established HPLC method involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.netapiservices.biz For the detection of this compound, which exists predominantly as its lactam form (2-hydroxy-5-oxoproline) in solution and absorbs UV light, a UV/VIS detector is often employed. researchgate.net The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid like phosphoric acid to control the pH and improve peak shape. researchgate.netapiservices.biz

A specific method for the related compound α-ketoglutaramate (5-amino-2,5-dioxopentanoate) uses a C18 column with a UV detector set at a specific wavelength. researchgate.netresearchgate.net The quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. plos.orgapiservices.biz The use of an internal standard, a compound added to both samples and standards at a constant concentration, can improve the accuracy and precision of the quantification by correcting for variations in sample preparation and injection volume. internationaloliveoil.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netapiservices.biz |

| Mobile Phase | Methanol, water, and phosphoric acid mixture | apiservices.biz |

| Detector | UV/VIS | researchgate.net |

| Quantification | Comparison of peak area to standard | plos.orgapiservices.biz |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. sci-hub.senist.gov This typically involves converting polar functional groups, such as hydroxyl and carboxyl groups, into less polar and more volatile derivatives.

One common derivatization method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nist.gov The resulting TMS derivatives are more amenable to GC analysis. The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. semanticscholar.org The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. oup.comcnr.it

GC-MS has been used for the targeted metabolomics of various compounds, including those structurally related to this compound. sci-hub.se The retention time of the derivatized compound in the GC column and its mass spectrum are used for identification and quantification. semanticscholar.org

| Step | Description | Reference |

|---|---|---|

| Sample Preparation | Extraction of the analyte from the biological matrix. | oup.com |

| Derivatization | Chemical modification (e.g., silylation) to increase volatility. | nist.gov |

| GC Separation | Separation of derivatized compounds based on boiling point. | semanticscholar.org |

| MS Detection | Ionization and mass analysis for identification and quantification. | oup.comcnr.it |

Mass Spectrometry-Based Metabolomics

Mass spectrometry-based metabolomics has become an indispensable tool for the comprehensive analysis of small molecules, including this compound, in biological systems. google.comcore.ac.uk It offers high sensitivity and selectivity, allowing for the detection and identification of a wide range of metabolites. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.comnih.gov This technique is particularly well-suited for the analysis of a wide range of metabolites with varying polarities and is a key platform for untargeted metabolomics, which aims to measure as many metabolites as possible in a sample. mdpi.com

In a typical LC-MS workflow for metabolite profiling, the sample extract is first separated by an LC column. arabjchem.org The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are measured. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can provide very accurate mass measurements, which is crucial for the confident identification of metabolites. arabjchem.orgthieme-connect.de

Chemical Isotope Labeling Strategies

Chemical isotope labeling is a technique used in mass spectrometry to improve the accuracy and precision of quantification. researchgate.net In this approach, metabolites in a sample are chemically derivatized with a reagent that is available in both a light (e.g., containing ¹²C) and a heavy (e.g., containing ¹³C) isotopic form. researchgate.nettmiclinode.com

One sample (e.g., a control) is labeled with the light tag, and another sample (e.g., a treated sample) is labeled with the heavy tag. The samples are then mixed and analyzed together by LC-MS. The relative abundance of a specific metabolite in the two samples can be determined by comparing the peak intensities of the light and heavy isotopically labeled forms of that metabolite. tmiclinode.com This method can minimize variations introduced during sample preparation and analysis, leading to more reliable quantitative data. researchgate.net

Advanced Data Processing and Identification in Complex Biological Samples

The data generated from mass spectrometry-based metabolomics experiments, especially untargeted studies, are vast and complex. core.ac.uk Advanced data processing is therefore essential to extract meaningful biological information. This process typically involves several steps, including peak picking, alignment, and normalization. tmiclinode.com

Following data processing, the identification of metabolites is a critical and often challenging step. Identification is typically achieved by comparing the accurate mass and fragmentation pattern (MS/MS spectrum) of an unknown peak to entries in metabolite databases. mdpi.comtmiclinode.com The use of authentic chemical standards is the gold standard for confirming the identity of a metabolite. mdpi.com In silico methods that predict fragmentation patterns can also aid in the identification process. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Biochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis of organic molecules like this compound. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency of this absorption is highly sensitive to the local chemical environment of each nucleus, providing a detailed fingerprint of the molecular structure.

In biochemical studies, NMR is invaluable for confirming the identity of metabolites, determining their concentration, and investigating their interactions with enzymes. For a molecule like this compound, which contains multiple functional groups (a hydroxyl group, two ketone groups, and a carboxylate), NMR can reveal its tautomeric state in solution, for instance, the equilibrium between the keto and enol forms. acs.org The presence of dicarbonyl compounds can be investigated using various spectroscopic techniques, with NMR providing significant structural insights. tandfonline.com

To enhance the sensitivity and simplify the complexity of NMR spectra, especially in complex biological mixtures or when studying interactions with large biomolecules, isotopic labeling is a commonly employed strategy. nih.gov This involves the specific incorporation of NMR-active isotopes, most commonly ¹³C and ¹⁵N, into the molecule of interest.

For a compound like this compound, isotopic labeling can be achieved biosynthetically by providing isotopically enriched precursors to a biological system (e.g., a microorganism or cell culture) that produces the compound. The use of α-keto acids as precursors is a well-established method for the isotope labeling of amino acids in proteins for NMR studies, and similar principles can be applied to other keto acids. sigmaaldrich.comunl.ptisotope.com For example, by using a ¹³C-labeled pyruvate (B1213749) or a related precursor in a metabolic pathway leading to this compound, one can generate a molecule where specific carbon atoms are ¹³C-enriched.

This specific enrichment offers several advantages:

Increased Sensitivity: The natural abundance of ¹³C is only about 1.1%, making it inherently less sensitive than ¹H NMR. Enrichment with ¹³C significantly boosts the signal-to-noise ratio in ¹³C NMR spectra. magritek.com

Signal Assignment: By knowing which positions are labeled, the assignment of signals in the NMR spectrum to specific atoms in the molecule becomes more straightforward.

Probing Metabolic Pathways: Isotopic labeling allows researchers to trace the metabolic fate of the labeled precursors, providing insights into the biosynthetic pathways leading to and from this compound.

Structural and Dynamic Studies: Labeled compounds are essential for advanced NMR experiments that measure couplings between adjacent labeled atoms, providing information on bond connectivity and dihedral angles, which are crucial for detailed 3D structural analysis.

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide complementary information for the structural elucidation of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration (the area under the peak) provide a wealth of structural information.

The protons of the methylene (B1212753) group adjacent to the hydroxyl group (C5) and the methylene group at C3 would have characteristic chemical shifts.

The proton of the hydroxyl group itself would also produce a signal, although its position can be highly dependent on the solvent, concentration, and temperature.

The coupling between adjacent protons (spin-spin coupling) would lead to splitting of the signals, providing information on the connectivity of the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 3.5 - 4.0 | Triplet |

| H5 | 4.2 - 4.5 | Triplet |

| OH | Variable | Singlet (broad) |

¹³C NMR Spectroscopy

A ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, signals would be expected for the carboxylate carbon, the two ketone carbons, and the two methylene carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it.

The carbonyl carbons (C2 and C4) would appear at the downfield end of the spectrum (typically 190-210 ppm) due to the strong deshielding effect of the double-bonded oxygen.

The carboxylate carbon (C1) would also be downfield, but generally at a slightly lower chemical shift than the ketones.

The carbon bearing the hydroxyl group (C5) would be in the range of 60-70 ppm.

The methylene carbon at C3 would be the most upfield of the signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carboxylate) | 170 - 180 |

| C2 (Ketone) | 195 - 205 |

| C3 (Methylene) | 40 - 50 |

| C4 (Ketone) | 200 - 210 |

| C5 (Hydroxymethyl) | 60 - 70 |

By combining ¹H and ¹³C NMR data, often with the aid of two-dimensional NMR techniques (like HSQC and HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the chemical structure of this compound.

Future Directions and Emerging Research Areas

Untapped Metabolic Roles and Biological Functions

While 5-hydroxy-2,4-dioxopentanoate is a known intermediate in the bacterial and archaeal metabolism of pentoses like D-xylose and L-arabinose, its full spectrum of biological activities is far from completely understood. researchgate.net Emerging research suggests its relevance may extend beyond these specific catabolic routes.

Metabolomic studies are beginning to shed light on its potential as a biomarker. For instance, methods for identifying metabolites associated with diseases have been developed where changes in the levels of compounds like (4S)-5-Hydroxy-2,4-dioxopentanoate could indicate differential gene regulation in diseased cells compared to healthy ones. google.com Furthermore, in the context of bacterial pathogenesis, the related compound 2,5-dioxopentanoate (B1259413), a precursor to 2-oxoglutarate, has been observed to increase in sessile (biofilm) cells of Salmonella Enteritidis compared to their free-floating planktonic counterparts. plos.org This suggests a potential, yet unexplored, role for this metabolic axis in the complex process of biofilm formation.

Future research is poised to investigate:

The presence and function of this compound in a wider range of organisms, including eukaryotes.

Its potential role as a signaling molecule or a regulatory metabolite, capable of influencing cellular processes beyond its immediate pathway.

Its involvement in metabolic dysregulation associated with various disease states, building upon initial high-throughput screening observations. biorxiv.org

Novel Enzymatic Discoveries and Engineering for Biocatalysis

The synthesis and degradation of this compound are catalyzed by specific enzymes, many of which belong to mechanistically diverse superfamilies, presenting rich territory for discovery and engineering. A key enzyme is 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD) from organisms like Sulfolobus solfataricus, which belongs to the fumarylacetoacetate hydrolase (FAH) superfamily and converts its substrate into 2,5-dioxopentanoate. researchgate.net

The exploration of microbial genomes is likely to uncover novel enzymes with improved or alternative specificities for substrates leading to this compound. These discoveries are crucial for developing novel biocatalytic cascades. mdpi.com Engineered pathways are being designed for the production of valuable bulk chemicals, such as 1,4-butanediol (B3395766) (BDO), from renewable feedstocks. google.commdpi.com In some of these proposed synthetic routes, enzymes like 5-hydroxy-2-oxopentanoic acid dehydrogenase and 5-hydroxy-2-oxopentanoic acid decarboxylase are critical components, highlighting the industrial relevance of this class of metabolites. google.comgoogle.com

Future research in this area will likely focus on:

Enzyme Prospecting: Mining genomic databases for new dehydratases, dehydrogenases, and decarboxylases involved in the metabolism of this compound and related molecules.

Enzyme Engineering: Using techniques like directed evolution to enhance the stability, activity, and substrate specificity of known enzymes for optimized performance in industrial bioreactors.

Pathway Construction: Assembling novel, artificial metabolic pathways in microbial hosts like E. coli to convert sugars into high-value chemicals via a this compound intermediate. mdpi.commit.edu

| Enzyme Class/Family | Potential Role in Pathway | Example/Source Organism | Reference |

|---|---|---|---|

| Fumarylacetoacetate hydrolase (FAH) superfamily | Dehydration of sugar acids to form dioxo-intermediates | 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD) from Sulfolobus solfataricus | researchgate.net |

| Dehydrogenases | Redox conversion of hydroxyl or oxo groups | 5-hydroxy-2-oxopentanoic acid dehydrogenase | google.com |

| Decarboxylases | Removal of a carboxyl group to produce aldehydes | 5-hydroxy-2-oxopentanoic acid decarboxylase | google.com |

| Reductases | Reduction of keto groups | 2,4-dioxopentanoate 2-reductase | google.com |

Advanced Analytical Techniques for In Situ Monitoring

A significant challenge in elucidating the precise roles of metabolites like this compound is the ability to accurately measure their concentration and flux within a living cell. The development of advanced analytical methods is critical for overcoming this hurdle.

High-performance chemical isotope labeling (CIL) combined with liquid chromatography-mass spectrometry (LC-MS) offers a powerful strategy for profiling the carbonyl submetabolome with high coverage and accuracy. researchgate.net This technique, which uses reagents to tag carbonyl groups (ketones and aldehydes), is ideally suited for detecting and quantifying molecules like this compound. tmiclinode.com Furthermore, the synthesis of specifically labeled isotopic tracers could enable non-invasive, real-time tracking of the metabolic fate of this compound through its respective pathways. A similar approach has been successfully used to create [1-¹³C-5-¹²C]-α-ketoglutarate to eliminate spectral overlap and unambiguously detect its product, 2-hydroxyglutarate, via hyperpolarized ¹³C-MRS. nih.gov This demonstrates a powerful principle that could be adapted for studying the this compound pathway.

Emerging areas for analytical development include:

Custom Isotope Labeling: Synthesis of ¹³C or ¹⁵N labeled this compound or its precursors to facilitate metabolic flux analysis.

High-Resolution Mass Spectrometry: Improving detection limits and specificity to quantify low-abundance intermediates in complex biological matrices.

Biosensor Development: Engineering fluorescent protein-based or electrochemical biosensors for real-time, in vivo monitoring of metabolite dynamics.

Advanced Data Visualization: Utilizing interactive grid-based layouts and network visualization tools to interpret complex metabolomics data and understand how the compound fits within the larger metabolic network. liu.sescispace.com

| Technique | Principle | Application to this compound | Reference |

|---|---|---|---|

| Chemical Isotope Labeling LC-MS | Derivatization of carbonyl groups with isotopic tags for enhanced detection and quantification. | Highly suitable for profiling the carbonyl-containing structure of this compound. | researchgate.net |

| Hyperpolarized ¹³C Magnetic Resonance Spectroscopy | Utilizes specially synthesized, hyperpolarized isotopic substrates to trace metabolic conversions in real-time. | A potential future application, requiring synthesis of a hyperpolarized precursor. | nih.gov |

| Metabolic Flux Analysis (MFA) | Uses stable isotope tracers to quantify the rates (fluxes) of metabolic reactions. | Could precisely map the production and consumption rates of the compound in engineered or natural pathways. | tmiclinode.com |

Therapeutic Potential of Pathway Modulation (excluding direct clinical trials)

The enzymes and intermediates of metabolic pathways related to this compound represent potential targets for therapeutic intervention, particularly in oncology and infectious diseases. Many cancer cells exhibit "glutamine addiction," relying on pathways that convert glutamine to α-ketoglutarate to fuel the TCA cycle. researchgate.net The glutamine transaminase-ω-amidase (GTωA) pathway, which involves α-keto acids, is one such route. researchgate.netresearchgate.net As the this compound pathway also converges on α-ketoglutarate, its components could represent novel targets for disrupting cancer cell metabolism. researchgate.net Developing potent and selective inhibitors for enzymes in this pathway could offer a strategy to selectively starve cancer cells. researchgate.net

Furthermore, the observation that the related intermediate 2,5-dioxopentanoate is upregulated during Salmonella biofilm formation suggests that this pathway could be a target for developing anti-biofilm agents. plos.org Inhibiting key enzymes might disrupt the metabolic adaptations necessary for bacteria to form these resilient, antibiotic-tolerant communities. The fact that many enzymes in these specialized prokaryotic pathways lack close homologs in humans could make them attractive targets for developing selective antimicrobial drugs. researchgate.net

Future preclinical research is expected to explore:

The development of small molecule inhibitors against enzymes like KdaD or related dehydrogenases as potential anticancer or antimicrobial agents.

Investigating whether modulating this pathway can re-sensitize cancer cells or bacterial biofilms to existing therapies.

Exploring the role of this pathway in metabolic disorders where α-ketoglutarate levels are known to be dysregulated.

Q & A

Basic Research Questions

Q. What metabolic pathways involve 5-Hydroxy-2,4-dioxopentanoate, and how can its role be experimentally validated in microbial systems?

- Answer : this compound is a key intermediate in the Weimberg pathway, responsible for the degradation of pentoses like L-arabinose. To track its formation, researchers can use isotopic labeling (e.g., -labeled substrates) coupled with GC-MS or LC-MS to monitor metabolic flux. Enzymatic assays targeting upstream/downstream enzymes (e.g., dehydratases or decarboxylases) can confirm its transient accumulation in microbial cultures under controlled carbon sources .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound, and what parameters ensure accuracy?

- Answer : High-resolution and NMR are critical for identifying functional groups and carbon backbone structure. For crystalline samples, X-ray diffraction (XRD) with R-factor refinement (<0.1) provides definitive stereochemical data. Mass spectrometry (ESI-TOF) should be calibrated with internal standards to confirm molecular ion peaks and fragmentation patterns, ensuring alignment with computational models (e.g., PubChem-derived InChI keys) .

Q. How can researchers synthesize this compound in vitro, and what purity validation methods are recommended?

- Answer : Chemical synthesis via keto-enol tautomerization or enzymatic routes (e.g., recombinant dehydratases) are common. Post-synthesis, purity is validated using HPLC-UV/RI detectors with a C18 column (gradient elution: 0.1% formic acid/acetonitrile). Batch consistency should be confirmed via NMR integration and Karl Fischer titration for water content .

Advanced Research Questions

Q. What experimental designs are suitable for resolving discrepancies in reported stability profiles of this compound under varying conditions?

- Answer : Contradictions in stability data (e.g., pH/temperature effects) require controlled kinetic studies. Use buffered solutions (pH 3–9) and incubate samples at 25–50°C, sampling at intervals for HPLC-ESI-TOF/MS analysis. Degradation products (e.g., pyruvate, glycolate) should be quantified, and Arrhenius plots constructed to model degradation rates. Statistical tools like ANOVA can identify significant variables .

Q. How can isotope labeling (e.g., , ) elucidate the kinetic role of this compound in metabolic flux analysis?

- Answer : Isotopic tracers (-glucose or -ammonia) can be introduced into microbial cultures. Time-resolved metabolomics via LC-MS/MS tracks labeled intermediates. Computational flux balance analysis (FBA) integrates isotopic enrichment data to map turnover rates and identify rate-limiting steps in the pathway .

Q. What advanced crystallographic strategies address challenges in resolving the 3D structure of this compound derivatives?

- Answer : For poorly diffracting crystals, synchrotron radiation (e.g., λ = 0.7–1.0 Å) improves resolution. Cryo-crystallography (100 K) minimizes radiation damage. Charge-density analysis using multipolar refinement (e.g., HARt software) can reveal electron distribution in keto-enol tautomers, critical for understanding reactivity .

Q. How should researchers design genetic knockout models to study the physiological impact of this compound accumulation?

- Answer : Target genes encoding downstream enzymes (e.g., hydrolases) in microbial genomes using CRISPR-Cas8. Phenotypic assays (growth curves, substrate utilization) under stress conditions (e.g., oxidative stress) can reveal metabolic bottlenecks. Metabolomic profiling (GC-MS) quantifies intermediate accumulation and compensatory pathway activation .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. XRD for structure; isotopic tracing vs. enzyme assays for flux).

- Instrumentation : Prioritize high-sensitivity detectors (e.g., Q-Exactive HF-X for MS) and standardized protocols to minimize inter-lab variability.

- Ethical Compliance : Adhere to institutional guidelines for genetic modifications and isotopic waste disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.